1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Overview
Description
“1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C16H13NO3 . It has a molecular weight of 267.28 g/mol . The IUPAC name for this compound is (2E)-1-(4-methylphenyl)-3-(3-nitrophenyl)-2-propen-1-one .
Molecular Structure Analysis
The molecular structure of this compound involves a prop-2-en-1-one group attached to a 4-methylphenyl group and a 3-nitrophenyl group . The InChI code for this compound is 1S/C16H13NO3/c1-12-5-8-14(9-6-12)16(18)10-7-13-3-2-4-15(11-13)17(19)20/h2-11H,1H3/b10-7+ .Physical And Chemical Properties Analysis
This compound has a molecular weight of 267.28 g/mol . It has an XLogP3-AA value of 3.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are 267.08954328 g/mol .Scientific Research Applications
Nonlinear Optical Properties : A study on a closely related compound, 3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, examined its nonlinear optical properties using density functional theory (DFT). This research highlights the potential of such compounds in developing advanced optical materials (Valverde et al., 2018).
Photophysical Properties : The photophysical properties of chalcone derivatives, including their absorption and fluorescence characteristics in different solvents, were investigated. This research aids in understanding the intramolecular charge transfer and stabilization in excited states, which is crucial for applications in photonic and electronic devices (Kumari et al., 2017).
Crystal Structure Analysis : The crystal structure of 3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one provides insights into the molecular geometry and intermolecular interactions, essential for designing materials with specific optical and electronic properties (Jasinski et al., 2007).
Optical Limiting Applications : Investigations into the nonlinear optical properties of chalcones doped in poly(methyl methacrylate) thin films revealed their strong nonlinear absorption behavior and optical limiting properties. This research underscores the potential of such compounds in protecting against intense light sources (Maidur & Patil, 2018).
Antimicrobial Activity : The synthesis and antimicrobial studies of novel chalcone derivatives indicate the potential of these compounds in developing new antimicrobial agents (Desai & Dodiya, 2016).
Corrosion Inhibition : Chalcone derivatives have been studied for their effectiveness in inhibiting the corrosion of metals, highlighting their potential in industrial applications (Fouda et al., 2014).
properties
IUPAC Name |
(E)-1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-12-5-8-14(9-6-12)16(18)10-7-13-3-2-4-15(11-13)17(19)20/h2-11H,1H3/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCDUQWVNMXCOR-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |
CAS RN |
85507-69-3 | |
Record name | Aloe vera, ext. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.418 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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